Hinokiflavone
Overview
Description
Hinokiflavone is a plant biflavone that exhibits potent anticancer, hepatoprotective, antibacterial, antiviral, and anti-inflammatory activities . It induces apoptosis and cell cycle arrest, and blocks migration and invasion of melanoma cells . Hinokiflavone is also a modulator of pre-mRNA splicing in cells .
Synthesis Analysis
Hinokiflavone inhibits splicing in vitro by blocking spliceosome assembly, preventing the formation of the B complex . Cells treated with hinokiflavone show altered subnuclear organization specifically of splicing factors required for A complex formation .
Molecular Structure Analysis
Hinokiflavone has a molecular formula of C30H18O10, an average mass of 538.458 Da, and a monoisotopic mass of 538.090027 Da . It is a C-O-C type biflavonoid with an ether linkage between the two connected apigenin units .
Chemical Reactions Analysis
Hinokiflavone increases protein SUMOylation levels, both in in vitro splicing reactions and in cells . It also inhibited a purified, E. coli expressed SUMO protease, SENP1, in vitro .
Physical And Chemical Properties Analysis
Hinokiflavone has a density of 1.6±0.1 g/cm3, a boiling point of 841.5±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.2 mmHg at 25°C . It has 10 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds .
Scientific Research Applications
Anticancer Properties
Hinokiflavone has demonstrated significant anticancer properties. Studies have shown that hinokiflavone induces apoptosis and inhibits migration in various cancer cells, including breast cancer, melanoma, colorectal cancer, and lung adenocarcinoma. It achieves this by affecting cellular processes such as epithelial-to-mesenchymal transition, mitochondrial apoptosis pathways, and cell cycle arrest. For instance, in breast cancer cells, hinokiflavone upregulates the expression of Bax and downregulates Bcl-2, leading to apoptosis. In melanoma cells, it enhances reactive oxygen species and decreases mitochondrial membrane potential, impairing cell migration and invasion (Huang et al., 2020); (Yang et al., 2018); (Zhou et al., 2019).
Modulation of Splicing and SUMOylation
Hinokiflavone has been identified as a modulator of pre-mRNA splicing and SUMOylation. It inhibits splicing by blocking early steps of spliceosome assembly and alters subnuclear organization. This biflavonoid also inhibits the catalytic activity of SENP1, a SUMO protease, leading to increased SUMOylation levels. These activities of hinokiflavone may be essential in modulating splice site selection and have implications in cancer therapy (Pawellek et al., 2017).
Inhibition of Viral Activity
Studies have shown that hinokiflavone possesses inhibitory activity against viruses like influenza A and B. For instance, hinokiflavone-sialic acid conjugates exhibited potent inhibitory activity against influenza virus sialidase. This finding suggests potential applications of hinokiflavone in developing treatments against viral infections (Takahashi et al., 2008).
Anti-Inflammatory Effects
Hinokiflavone also exhibits strong anti-inflammatory effects. It has been shown to suppress the production of inflammatory mediators such as nitric oxide, interleukin-6, and tumor-necrosis factor-alpha. This suggests its potential utility in treating diseases like inflammatory bowel disease (Shim et al., 2018).
Metabolic Disease and Cancer Therapies
In the context of metabolic disease and cancer therapies, hinokiflavone and other natural biflavonoids have shown therapeutic benefits by regulating proteins and enzymes linked to metabolism, cell growth, and survival. This includes regulation of insulin signaling pathways, which are crucial in obesity, diabetes, and related cognitive disorders (Menezes & Diederich, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHMFBJQJSTMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172760 | |
Record name | Hinokiflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hinokiflavone | |
CAS RN |
19202-36-9 | |
Record name | Hinokiflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19202-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hinokiflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hinokiflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HINOKIFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF5VYC4NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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